![molecular formula C18H16N2OS B1444544 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine CAS No. 1383543-20-1](/img/structure/B1444544.png)
5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine
Overview
Description
5-Benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine, also known as 5-benzoylthiophen-2-amine, is a heterocyclic compound with a thiophene ring structure. It is an aromatic compound composed of an amine group, a benzoyl group, and a pyridine ring. It is a colorless solid that is soluble in various organic solvents and has a molar mass of 259.32 g/mol. 5-benzoylthiophen-2-amine has various applications in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Antidepressant Synthesis
This compound plays a significant role in the synthesis of antidepressant molecules. The presence of thiophene and pyridine rings makes it a valuable intermediate in creating drugs that target the central nervous system (CNS). It can be used to develop new classes of selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs), which are crucial for treating depression .
Anti-Inflammatory and Analgesic Applications
The thiophene moiety is known for its anti-inflammatory and analgesic properties. As such, derivatives of this compound could be synthesized to create new medications that alleviate pain and reduce inflammation, potentially offering alternatives to current nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Thiophene derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics or antiseptics. This compound could be modified to enhance its efficacy against resistant strains of bacteria or fungi .
Anticancer Research
The structural complexity of 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine allows for the exploration of anticancer properties. It could serve as a lead compound in the synthesis of new chemotherapeutic agents, particularly those targeting specific cancer cell lines or mechanisms .
Kinase Inhibition
Kinases are enzymes that play a pivotal role in signal transduction and cellular regulation. Thiophene derivatives can act as kinase inhibitors, which is vital for treating diseases like cancer and inflammatory disorders. Research into this compound could lead to the development of targeted therapies .
Material Science Applications
Beyond medicinal chemistry, this compound’s unique structure could be utilized in material science, particularly in the fabrication of organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it a candidate for use in optoelectronic devices .
properties
IUPAC Name |
[5-(dimethylamino)-4-pyridin-3-ylthiophen-2-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-20(2)18-15(14-9-6-10-19-12-14)11-16(22-18)17(21)13-7-4-3-5-8-13/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMRPVGIVKBUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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